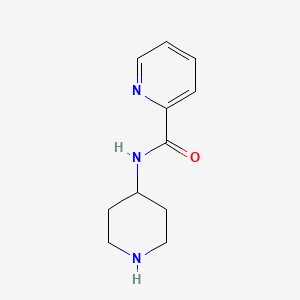
N-(Piperidin-4-YL)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(吡啶-2-羰基)哌啶-4-胺是一种化学化合物,其特征在于哌啶环上取代有吡啶-2-羰基和在第四位的胺基
准备方法
合成路线和反应条件
1-(吡啶-2-羰基)哌啶-4-胺的合成通常包括以下步骤:
哌啶环的形成: 哌啶环可以通过多种方法合成,包括吡啶的氢化或适当前体的环化。
吡啶-2-羰基的引入: 此步骤涉及在碱性条件下用吡啶-2-羰基氯酰化哌啶环。
工业生产方法
在工业环境中,1-(吡啶-2-羰基)哌啶-4-胺的生产可能涉及优化的反应条件,以最大限度地提高产率和纯度。 这包括使用高压反应器进行氢化,使用高效催化剂进行环化,以及在酰化和胺化步骤中控制温度和 pH 条件。
化学反应分析
反应类型
1-(吡啶-2-羰基)哌啶-4-胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的 N-氧化物。
还原: 还原反应可以将羰基转化为醇。
取代: 胺基可以参与亲核取代反应,形成各种衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 在碱性或酸性条件下使用诸如卤代烷或酰氯之类的亲核试剂。
主要产物
根据所使用的具体试剂和条件,从这些反应中形成的主要产物包括 N-氧化物、醇衍生物和各种取代胺。
科学研究应用
1-(吡啶-2-羰基)哌啶-4-胺在科学研究中有多种应用:
药物化学: 它在合成潜在的治疗剂方面用作前体,特别是针对神经和肿瘤学途径的治疗剂。
生物学研究: 该化合物用于研究哌啶衍生物与生物靶标的相互作用。
工业应用: 它用于开发农用化学品和其他与工业相关的化合物。
作用机制
1-(吡啶-2-羰基)哌啶-4-胺的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。 该化合物可能抑制或激活这些靶标,导致细胞通路的下游效应。 例如,它可能调节与细胞增殖或凋亡有关的信号通路,使其成为抗癌研究的候选药物。
相似化合物的比较
类似化合物
1-(吡啶-3-羰基)哌啶-4-胺: 类似的结构,但吡啶羰基在第三位。
1-(吡啶-4-羰基)哌啶-4-胺: 吡啶羰基在第四位。
1-(吡啶-2-羰基)哌啶-3-胺: 胺基在哌啶环的第三位。
独特性
1-(吡啶-2-羰基)哌啶-4-胺由于其独特的取代模式而具有独特性,这影响了它的化学反应性和生物活性。 吡啶-2-羰基的位置和哌啶环第四位的胺基赋予了独特的性质,使其有别于其他类似化合物。
生物活性
N-(Piperidin-4-YL)pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and research findings.
Structure and Properties
This compound features a piperidine ring, which is a common structural motif in many biologically active compounds. The presence of the pyridine moiety enhances its ability to interact with various biological targets. The molecular formula is C12H14N2O, with a molecular weight of approximately 202.25 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic processes. This is supported by findings that piperidine derivatives can significantly affect various enzymes such as kinases and proteases, which are crucial in cellular signaling and metabolism .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it may inhibit bacterial growth through interference with essential metabolic pathways .
Antimicrobial Activity
A comparative analysis of the antimicrobial activity of various derivatives, including this compound, indicates its efficacy against multiple bacterial strains. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | <125 |
| B. subtilis | 75 | |
| Pseudomonas aeruginosa | 150 | |
| Enterococcus faecalis | 125 |
Antiproliferative Activity
Research has demonstrated the antiproliferative effects of pyridine derivatives, including this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected derivatives are presented in Table 2.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 0.058 |
| A549 | 0.035 | |
| MDA-MB-231 | 0.021 |
Case Studies and Research Findings
- Antiparasitic Activity : A study focused on optimizing piperidine-based compounds for antimalarial activity found that modifications to the piperidine structure significantly influenced efficacy against the malaria parasite Plasmodium falciparum. The study indicated that compounds similar to this compound showed promising results in inhibiting PfATP4-associated Na+-ATPase activity .
- Neuroprotective Effects : Research has identified the potential neuroprotective properties of piperidine derivatives through their interaction with neurotransmitter systems and ion channels, suggesting therapeutic applications in neurodegenerative diseases .
- Inflammation Modulation : Recent studies have suggested that compounds with piperidine structures can modulate inflammatory responses, indicating their potential use in treating conditions characterized by chronic inflammation .
属性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
N-piperidin-4-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9/h1-3,6,9,12H,4-5,7-8H2,(H,14,15) |
InChI 键 |
GSGADEWECATUMA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1NC(=O)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















